molecular formula C10H9N3O3 B157510 (7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid CAS No. 1931-45-9

(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid

Cat. No.: B157510
CAS No.: 1931-45-9
M. Wt: 219.2 g/mol
InChI Key: SCRPOFISSCKDFL-UHFFFAOYSA-N
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Description

(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.2 g/mol. The purity is usually 95%.
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Biological Activity

(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid is a compound of significant interest due to its diverse biological activities. This article explores its antibacterial properties, potential as a kinase inhibitor, and other pharmacological effects, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₀H₉N₃O₃
  • Molecular Weight : 219.2 g/mol
  • CAS Number : 1931-45-9

Its structure features a naphthyridine core with amino and hydroxy functional groups, contributing to its reactivity and biological activity.

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties against both gram-positive and gram-negative bacteria. Notable pathogens affected include:

BacteriaActivity Observed
Staphylococcus aureusInhibition noted
Escherichia coliInhibition noted

These findings suggest that the compound could serve as a basis for developing new antibacterial agents, although further research is necessary to elucidate the mechanisms of action involved .

Kinase Inhibition Potential

The compound has been identified as a potential inhibitor of specific kinases, which are crucial in various cellular processes. Kinase inhibition is a promising strategy for treating diseases such as cancer and inflammatory conditions. Preliminary studies suggest that this compound may target several kinases, warranting further investigation into its therapeutic implications .

Pharmacological Effects

Similar compounds within the naphthyridine class have demonstrated various pharmacological effects, including:

  • Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .
  • Cholinesterase Inhibition : Analogous compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

In vitro studies have highlighted the efficacy of related naphthyridine derivatives in cancer treatment. For instance, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives were synthesized and tested against human breast cancer cell lines (MCF7), showing significant cytotoxicity with IC50 values ranging from 1.47 to 7.88 μM . These results emphasize the potential of naphthyridine-based compounds in oncology.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological activities:

Compound NameStructural FeaturesBiological Activity
6-AminoquinolineSimilar bicyclic structureAntimicrobial properties
7-HydroxynaphthyridineHydroxyl group at different positionAnticancer activity
4-Amino-2-pyridinecarboxylic acidPyridine ring instead of naphthyridineNeuroprotective effects

This table illustrates how variations in structure can lead to differing biological activities, underscoring the uniqueness of this compound .

Properties

IUPAC Name

2-(7-amino-2-oxo-1H-1,8-naphthyridin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c11-7-2-1-6-5(4-9(15)16)3-8(14)13-10(6)12-7/h1-3H,4H2,(H,15,16)(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRPOFISSCKDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=O)N2)CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420603
Record name (7-amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1931-45-9
Record name 7-Amino-1,2-dihydro-2-oxo-1,8-naphthyridine-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1931-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7-amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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